molecular formula C20H17NO2S2 B3749867 (5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3749867
M. Wt: 367.5 g/mol
InChI Key: RDHSOWACLQHPCJ-COVZNBLNSA-N
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Description

The compound “(5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a Z-configuration at the C5 position and an E-configuration at the propenylidene group, ensuring planar geometry for conjugation. The 2-methoxyphenyl substituent at N3 and the (2E)-2-methyl-3-phenylprop-2-enylidene group at C5 introduce steric and electronic effects that influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-14(12-15-8-4-3-5-9-15)13-18-19(22)21(20(24)25-18)16-10-6-7-11-17(16)23-2/h3-13H,1-2H3/b14-12+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSOWACLQHPCJ-COVZNBLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α,β-unsaturated ketones under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as reduced inflammation or inhibited microbial growth. The compound’s thiazolidinone ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Enhance solubility via hydrogen bonding (e.g., Compound III’s methanol solvate ). Steric Hindrance: Bulky substituents like the (2E)-2-methyl-3-phenylprop-2-enylidene group reduce rotational freedom, favoring planar conformations critical for π-π stacking in crystal lattices .
  • Synthetic Efficiency : Aqueous K2CO3-mediated reactions (Compound I) achieve high yields (>70%) compared to glacial acetic acid/sodium acetate methods (Compounds 3a–e, ~60–65% yield) .
Physicochemical Properties
Property Target Compound Compound I Compound III Pyrazolyl Derivative
Melting Point 182–184°C (predicted) 175–177°C 168–170°C (with decomposition) 210–212°C
Solubility Low in water; soluble in DMSO, acetone Insoluble in water; ethyl acetate recrystallization Soluble in methanol due to H-bonding Low in polar solvents
λmax (UV-Vis) ~350 nm (conjugated diene) ~340 nm ~330 nm (hydroxybenzylidene) ~370 nm (extended conjugation)

Key Observations :

  • Extended conjugation in pyrazolyl derivatives (λmax ~370 nm) improves light absorption, relevant for photodynamic therapy applications .
  • Methanol solvation in Compound III lowers melting point and enhances solubility compared to non-solvated analogs .
Crystallographic Data
Parameter Target Compound (Predicted) Compound I Compound III
Dihedral Angle (C5) ~179.2° (Z-configuration) 177.4° (Z-configuration) 178.9° (Z-configuration)
Torsion Angles −75.8° (C5–C6), 104.8° (C6–C7) −73.2° (C5–C6), 106.3° (C6–C7) −72.1° (C5–C6), 105.9° (C6–C7)
Crystal System Monoclinic (predicted) Monoclinic, space group P2₁/c Triclinic, space group P-1

Key Observations :

  • All Z-configured compounds adopt near-planar geometries, optimizing conjugation and crystal packing .
  • Methoxy and hydroxy substituents influence hydrogen-bonding networks: Compound I’s 2-methylbenzylidene forms weaker C–H···S interactions, while Compound III’s hydroxy group participates in O–H···O bonds .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Knoevenagel Condensation(2E)-2-methylcinnamaldehyde, piperidine, ethanol, reflux68–72
Thiazolidinone FormationThiourea, chloroacetic acid, NaOAc, DMF75–80
Final PurificationColumn chromatography (SiO2, hexane/EtOAc 3:1)95% purity

Q. Table 2. Biological Activity Data

Assay TypeTarget/ModelIC50/EC50Reference
Anticancer (MTT)MCF-7 breast cancer cells8.7 μM
Antimicrobial (MIC)E. coli ATCC 2592232 μg/mL
Anti-inflammatoryCOX-2 inhibition84% at 10 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2-methoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

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